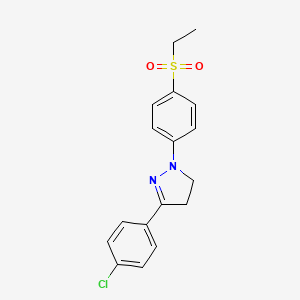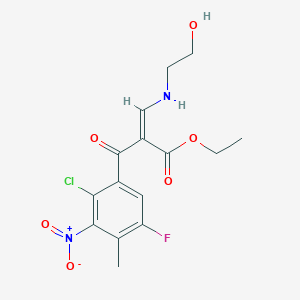![molecular formula C16H14N4O4 B8043355 N,N'-bis[(E)-(3-hydroxyphenyl)methylideneamino]oxamide CAS No. 6948-20-5](/img/structure/B8043355.png)
N,N'-bis[(E)-(3-hydroxyphenyl)methylideneamino]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis[(E)-(3-hydroxyphenyl)methylideneamino]oxamide: is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two hydroxyphenyl groups linked by an oxamide backbone, making it a versatile ligand in coordination chemistry and a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[(E)-(3-hydroxyphenyl)methylideneamino]oxamide typically involves the condensation reaction between oxamide and 3-hydroxybenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the formation of the Schiff base linkage .
Industrial Production Methods: While specific industrial production methods for N,N’-bis[(E)-(3-hydroxyphenyl)methylideneamino]oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-bis[(E)-(3-hydroxyphenyl)methylideneamino]oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinone derivatives.
Reduction: The Schiff base linkages can be reduced to form secondary amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Ether or ester derivatives.
Aplicaciones Científicas De Investigación
N,N’-bis[(E)-(3-hydroxyphenyl)methylideneamino]oxamide has several applications in scientific research:
Mecanismo De Acción
The mechanism by which N,N’-bis[(E)-(3-hydroxyphenyl)methylideneamino]oxamide exerts its effects involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological targets, such as DNA and proteins, leading to various biological effects. The compound’s hydroxyphenyl groups and Schiff base linkages play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
N,N’-bis[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]oxamide: Similar structure with ethoxy groups instead of hydroxy groups.
N,N’-bis[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]oxamide: Contains chloro substituents, which can alter its reactivity and biological activity.
Uniqueness: N,N’-bis[(E)-(3-hydroxyphenyl)methylideneamino]oxamide is unique due to its specific hydroxyphenyl groups, which provide distinct electronic and steric properties. These properties influence its reactivity and ability to form stable metal complexes, making it a valuable compound in various research applications.
Propiedades
IUPAC Name |
N,N'-bis[(E)-(3-hydroxyphenyl)methylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c21-13-5-1-3-11(7-13)9-17-19-15(23)16(24)20-18-10-12-4-2-6-14(22)8-12/h1-10,21-22H,(H,19,23)(H,20,24)/b17-9+,18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPPJLFTPUVMNH-BEQMOXJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C(=O)NN=CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6948-20-5 |
Source


|
| Record name | NSC55735 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-N',4-N'-bis(2-bicyclo[2.2.1]hept-5-enylmethyl)butanedihydrazide](/img/structure/B8043315.png)



![1,1-Bis[4-(2-hydroxyethoxy)phenyl]cyclohexane](/img/structure/B8043351.png)
![5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8043359.png)
![N-[4-(2,4-diformamidophenyl)phenyl]formamide](/img/structure/B8043364.png)
![N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide](/img/structure/B8043365.png)



